α-Zearalenol-d7 CAS number 1185236-04-7
α-Zearalenol-d7 CAS number 1185236-04-7
The following technical guide details the application, mechanism, and analytical protocols for
Technical Whitepaper: -Zearalenol-d7 (CAS 1185236-04-7)
Advanced Quantitation of Estrogenic Mycotoxin Metabolites via Stable Isotope Dilution Assay (SIDA)
Executive Summary
-Zearalenol-d7 (CAS 1185236-04-7) is the stable isotopically labeled analog ofThis guide provides a field-validated framework for deploying
Chemical Profile & Stability[1]
| Property | Specification |
| Chemical Name | (3S,7R,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d7 |
| CAS Number | 1185236-04-7 |
| Molecular Formula | |
| Molecular Weight | 327.42 g/mol (Unlabeled: 320.38 g/mol ) |
| Isotopic Purity | |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; slightly soluble in Acetone.[1][][3] |
| Storage | -20°C; Protect from light (Amber vials); Inert atmosphere (Argon/Nitrogen). |
Structural Insight: The d7 labeling is strategically placed (typically on the macrocyclic ring or aliphatic chain) to ensure the deuterium atoms are not exchangeable in protic solvents or during enzymatic hydrolysis steps. This ensures the mass shift (+7 Da) remains constant throughout the analytical workflow.
Mechanistic Context: The Metabolic Risk
Understanding the biological fate of Zearalenone is crucial for justifying the analysis of
-
Activation: The reduction of the C-6' keto group converts ZEN into two stereoisomers:
-Zearalenol and -Zearalenol. -
Potency:
-Zearalenol binds to Estrogen Receptors (ERs) with 3–4x higher affinity than the parent Zearalenone and is comparable to -estradiol. -
Species Specificity: Pigs and humans preferentially form
-ZEL, making it the primary biomarker for toxicity.
Diagram 1: Metabolic Activation Pathway
Caption: Zearalenone metabolism showing the critical activation step to
Analytical Application: LC-MS/MS Protocol
The following protocol utilizes Stable Isotope Dilution Assay (SIDA) principles. The d7-IS is spiked before sample preparation to track the analyte through every step.
Instrument Parameters (Guideline)[3]
-
Ionization: ESI Negative Mode (
). -
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (pH adjusted to ~8 with ammonia improves ionization for phenols).
-
B: Acetonitrile or Methanol.
-
MRM Transition Table:
| Analyte | Precursor (
Note: Transitions must be optimized on your specific mass spectrometer. The +7 Da shift is maintained in the product ions if the fragment retains the deuterated moiety.
Sample Preparation Workflow (Urine/Serum)
Principle: Biological samples contain glucuronidated metabolites. Enzymatic hydrolysis is required to measure "total"
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL of urine/serum to a microcentrifuge tube.
-
Spike IS: Add 10 µL of
-Zearalenol-d7 working solution (e.g., 100 ng/mL in MeOH). Crucial: Equilibrate for 15 mins. -
Hydrolysis: Add 100 µL
-Glucuronidase (Helix pomatia or recombinant) in acetate buffer (pH 5.0). Incubate at 37°C for 2–16 hours. -
Extraction (LLE): Add 1 mL tert-Butyl methyl ether (TBME) or Ethyl Acetate. Vortex vigorously for 2 mins.
-
Phase Separation: Centrifuge at 10,000 x g for 5 mins. Transfer the organic (upper) layer to a fresh tube.
-
Dry Down: Evaporate solvent under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase (50:50 Water/MeOH). Filter (0.2 µm) if necessary.
-
Injection: Inject 5–10 µL into LC-MS/MS.
Diagram 2: SIDA Workflow Logic
Caption: Self-validating workflow. Spiking d7 at t=0 corrects for errors in hydrolysis, extraction, and ionization.
Calculation & Validation
To ensure Trustworthiness and Scientific Integrity , quantification must use the Response Ratio (
Calibration:
Construct a calibration curve by plotting
-
Linearity:
is expected.[4][5] -
Matrix Effect (ME) Correction:
Using the d7 IS effectively negates this error, as the IS experiences the exact same suppression as the analyte.
Handling & Safety
-
Health Hazard:
-Zearalenol is a potent endocrine disruptor.[4] Handle in a fume hood with nitrile gloves. -
Solution Stability: Stock solutions (1 mg/mL in MeOH) are stable for 12 months at -20°C. Working solutions should be prepared fresh weekly or stored at -80°C.
-
Glassware: Use silanized glass to prevent adsorption of the analyte to container walls at low concentrations (<10 ng/mL).
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on the risks for public health related to the presence of zearalenone in food. EFSA Journal. Link
-
Warth, B., et al. (2013). Quantitation of Mycotoxins in Human Urine: Multi-Biomarker Method Validation. Journal of Chromatography A. Link
-
Metzler, M., et al. (2010). Zearalenone and its metabolites as endocrine disrupting chemicals.[4][6][7] World Mycotoxin Journal. Link
-
PubChem. (2024). alpha-Zearalenol Compound Summary. National Library of Medicine. Link
-
Berthiller, F., et al. (2014). Liquid chromatography coupled to mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone. Food Additives & Contaminants.[5][8][9] Link
Sources
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- 5. mdpi.com [mdpi.com]
- 6. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
